1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide
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Overview
Description
1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide is a chemical compound with the molecular formula C11H15IN2O3 It is known for its unique structure, which includes a pyridinium ion core substituted with an ethoxy-oxopropanoyl and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide typically involves the reaction of pyridine derivatives with ethoxy-oxopropanoyl chloride and methylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products.
Scientific Research Applications
1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, depending on the context of its application.
Comparison with Similar Compounds
- 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridinium chloride
- 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridinium bromide
Comparison: Compared to its chloride and bromide counterparts, 1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide exhibits unique reactivity due to the presence of the iodide ion, which is a better leaving group. This makes it more suitable for certain substitution reactions and enhances its utility in synthetic applications.
Properties
CAS No. |
65793-62-6 |
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Molecular Formula |
C11H15IN2O3 |
Molecular Weight |
350.15 g/mol |
IUPAC Name |
ethyl 3-[methyl(pyridin-1-ium-1-yl)amino]-3-oxopropanoate;iodide |
InChI |
InChI=1S/C11H15N2O3.HI/c1-3-16-11(15)9-10(14)12(2)13-7-5-4-6-8-13;/h4-8H,3,9H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QWHHZOQTVVLHRD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(=O)N(C)[N+]1=CC=CC=C1.[I-] |
Origin of Product |
United States |
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